

WYE-23: A Potent and Selective mTOR Kinase Inhibitor

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Compound of Interest

Compound Name: *mTOR inhibitor WYE-23*

Cat. No.: *B15621344*

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Abstract

WYE-23 is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). As a critical regulator of cell growth, proliferation, and survival, mTOR is a prominent target in cancer therapy. WYE-23 has demonstrated significant anti-proliferative activity in various cancer cell lines, positioning it as a valuable tool for preclinical research and a potential candidate for further drug development. This guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols for WYE-23.

Chemical Structure and Physicochemical Properties

WYE-23 is a synthetic, small molecule inhibitor belonging to the pyrazolopyrimidine class of compounds. Its chemical structure and key physicochemical properties are summarized below.

Property	Value
IUPAC Name	4-[6-[4- [[[(cyclopropylamino)carbonyl]amino]phenyl]-4- (4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidin-1- yl]-1-piperidinecarboxylic acid, methyl ester
Synonyms	mTOR Inhibitor WYE-23
CAS Number	1062169-46-3
Molecular Formula	C ₂₆ H ₃₂ N ₈ O ₄
Molecular Weight	520.6 g/mol
Appearance	Crystalline solid
Solubility	Soluble in DMSO
SMILES	<chem>O=C(OC)N(CC1)CCC1N2N=CC3=C(N4CCOC C4)N=C(C5=CC=C(NC(NC6CC6)=O)C=C5)N= C32</chem>
λ_{max}	291, 306 nm

Pharmacological Properties and Mechanism of Action

WYE-23 functions as a highly potent inhibitor of mTOR kinase, a serine/threonine kinase that exists in two distinct complexes: mTORC1 and mTORC2. These complexes play a central role in integrating signals from growth factors, nutrients, and cellular energy status to regulate key cellular processes.

Mechanism of Action: WYE-23 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the mTOR kinase domain, thereby preventing the phosphorylation of downstream substrates. By inhibiting both mTORC1 and mTORC2, WYE-23 effectively blocks two major signaling branches of the mTOR pathway.

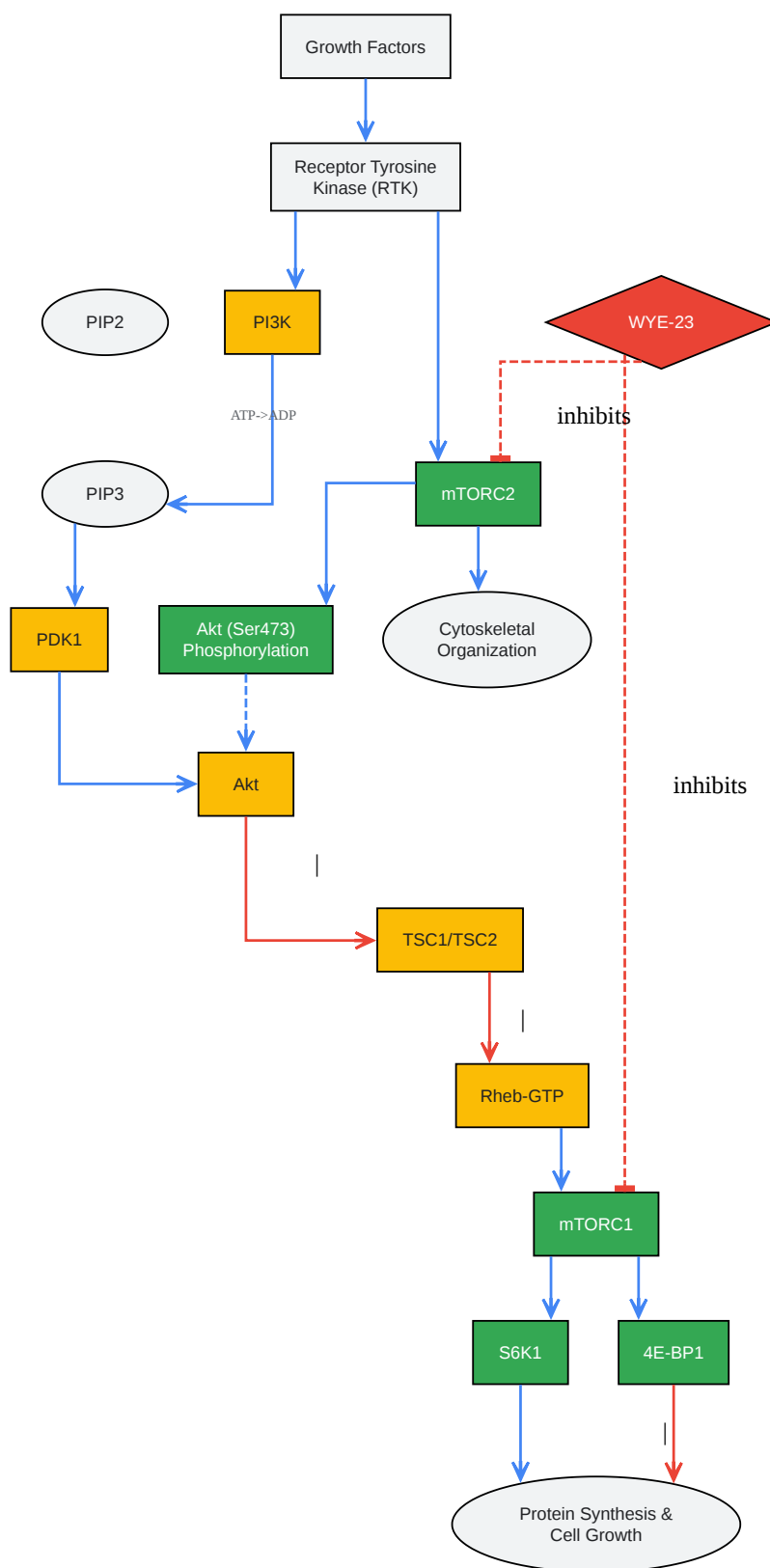
Biological Activity: The inhibitory activity of WYE-23 has been quantified in various assays, demonstrating its potency and selectivity.

Target	IC ₅₀ Value
mTOR	0.45 nM
PI3K α	661 nM
LNCaP Cell Growth	42 nM

The high selectivity for mTOR over the related PI3K α kinase highlights the specificity of WYE-23. Its potent inhibition of LNCaP prostate cancer cell growth underscores its potential as an anti-cancer agent.[\[1\]](#)

Signaling Pathway

WYE-23 targets the central kinase, mTOR, within the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in human cancers, leading to uncontrolled cell growth and proliferation. By inhibiting mTOR, WYE-23 disrupts the signaling cascade, leading to the downstream effects such as inhibition of protein synthesis and induction of apoptosis.



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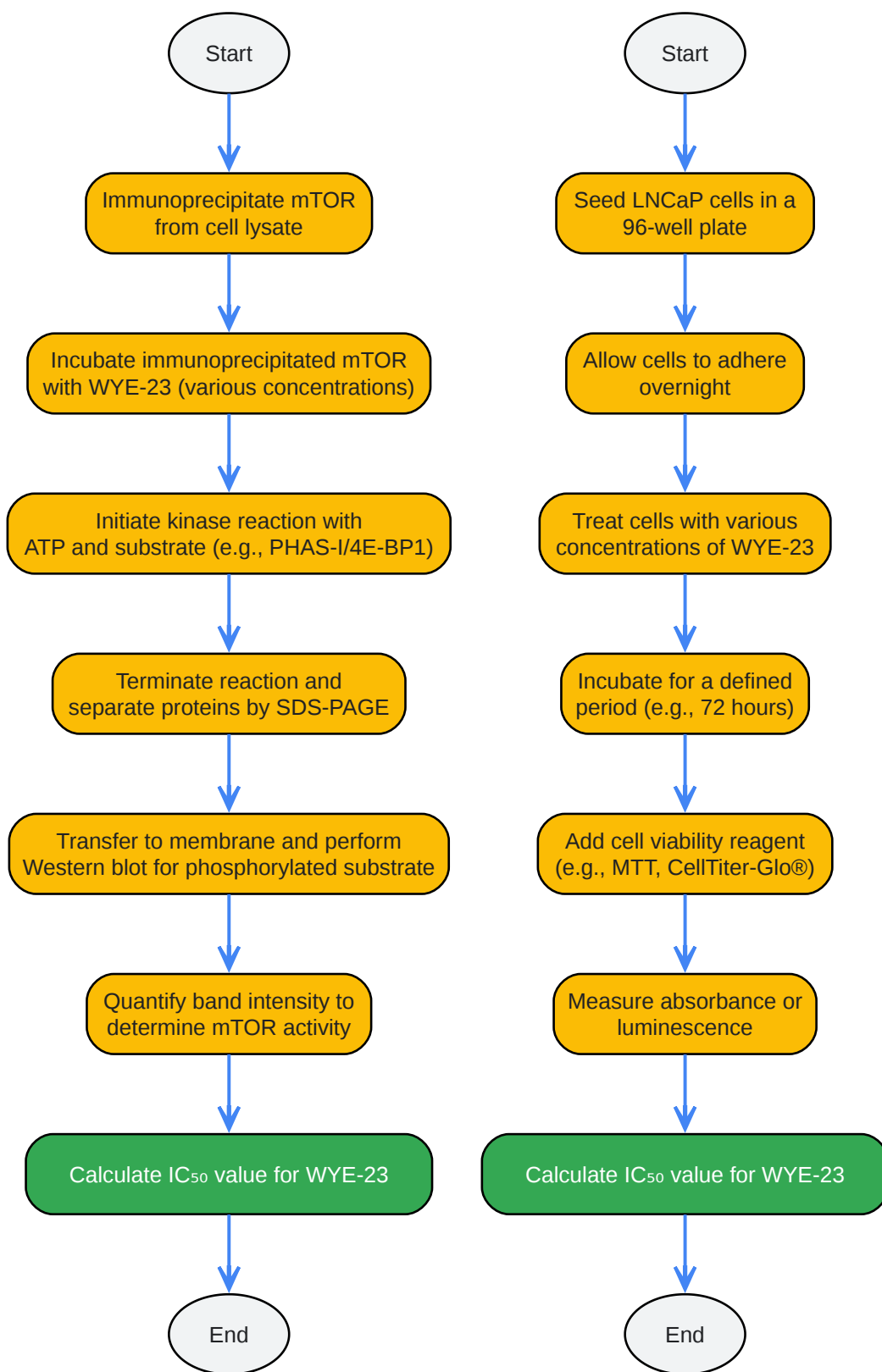
Figure 1: WYE-23 inhibits both mTORC1 and mTORC2 complexes.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of mTOR inhibitors like WYE-23.

In Vitro mTOR Kinase Assay

This assay directly measures the enzymatic activity of mTOR and its inhibition by WYE-23.



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References

- 1. caymanchem.com [caymanchem.com]
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